molecular formula C7H2ClF2NS B1591989 2-Chloro-5,7-difluorobenzo[D]thiazole CAS No. 791594-34-8

2-Chloro-5,7-difluorobenzo[D]thiazole

Cat. No. B1591989
M. Wt: 205.61 g/mol
InChI Key: MSDJYMDOERLSEH-UHFFFAOYSA-N
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Description

2-Chloro-5,7-difluorobenzo[D]thiazole is a chemical compound with the formula C7H2ClF2NS. It has a molecular weight of 205.61 . The IUPAC name for this compound is 2-chloro-5,7-difluorobenzo[D]thiazole .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5,7-difluorobenzo[D]thiazole can be represented by the SMILES notation: ClC1=NC2=CC(F)=CC(F)=C2S1 . This indicates that the molecule contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-5,7-difluorobenzo[D]thiazole are not available, thiazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Future Directions

The future directions of research on 2-Chloro-5,7-difluorobenzo[D]thiazole and its derivatives could involve further exploration of their biological activities and potential applications in medicine, given the wide range of biological activities exhibited by thiazole derivatives .

properties

IUPAC Name

2-chloro-5,7-difluoro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2NS/c8-7-11-5-2-3(9)1-4(10)6(5)12-7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDJYMDOERLSEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=C(S2)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621195
Record name 2-Chloro-5,7-difluoro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5,7-difluorobenzo[D]thiazole

CAS RN

791594-34-8
Record name 2-Chloro-5,7-difluorobenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=791594-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5,7-difluoro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution containing copper chloride (H) (0.89 g, 6.64 mmol) and tri(ethylene glycol) dimethyl ether (6 mL) in acetonitrile (60 mL) was added isoamyl nitrite (0.97 g, 8.30 mmol) and the reaction mixture was stirred at rt for 30 minutes. To this suspension was added dropwise a solution of 5,7-difluoro-1,3-benzothiazol-2-amine (1.03 g, 5.53 mmol) in tri(ethylene glycol) dimethyl ether (20 mL) and acetonitrile (30 mL). The reaction mixture was stirred at rt for 10 minutes and heated at 50° C. for 2.5 h. The reaction mixture was cooled to rt, and then poured cautiously into cold aqueous 6 M HCl (400 mL). The solution was extracted with EtOAc. The organic layer was washed with HCl (1.0 M), water and brine, filtered, and concentrated. The residue was purified by flash chromatography (Biotage Flash 40M) using 5% ethyl acetate in hexane to afford 2-chloro-5,7-difluoro-1,3-benzothiazole (0.55 g, 48%). 1H NMR (400 MHz, CD2Cl2) 7.02 (m, 1H), 7.52 (m, 1H).
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step Two
[Compound]
Name
tri(ethylene glycol) dimethyl ether
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
[Compound]
Name
tri(ethylene glycol) dimethyl ether
Quantity
6 mL
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Four
Quantity
0.89 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a suspension of 2 g (9.841 mmol) 5,7-difluoro-benzothiazole-2-thiol in 10.7 mL (147.6 mmol) thionyl chloride was added drop wise 215 □L N,N-dimethylformamide at room temperature. The mixture was stirred at room temperature for 2 days. The solvent was removed in vacuo. The crude compound was purified with flash column chromatography on silica eluting with a gradient formed from n-heptane and ethyl acetate to provide 659 mg (32.6%) of the title compound as an off-white solid. MS(m/e): 205 (M+H+).
Name
5,7-difluoro-benzothiazole-2-thiol
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
32.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5,7-difluorobenzo[D]thiazole
Reactant of Route 2
Reactant of Route 2
2-Chloro-5,7-difluorobenzo[D]thiazole
Reactant of Route 3
2-Chloro-5,7-difluorobenzo[D]thiazole
Reactant of Route 4
2-Chloro-5,7-difluorobenzo[D]thiazole
Reactant of Route 5
Reactant of Route 5
2-Chloro-5,7-difluorobenzo[D]thiazole
Reactant of Route 6
2-Chloro-5,7-difluorobenzo[D]thiazole

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